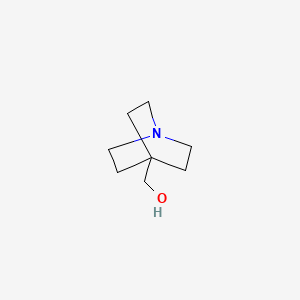

Quinuclidin-4-ylmethanol

説明

Structure

3D Structure

特性

IUPAC Name |

1-azabicyclo[2.2.2]octan-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-7-8-1-4-9(5-2-8)6-3-8/h10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGCTNQYCZTVNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181163 | |

| Record name | 1-Azabicyclo(2.2.2)octane-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26608-58-2 | |

| Record name | 1-Azabicyclo(2.2.2)octane-4-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026608582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azabicyclo(2.2.2)octane-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-azabicyclo[2.2.2]octan-4-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Quinuclidin 4 Ylmethanol

Convergent and Divergent Synthetic Routes

The construction of the quinuclidine (B89598) framework and the introduction of the hydroxymethyl group at the C4 position can be achieved through various synthetic blueprints. Both convergent and divergent strategies offer distinct advantages in terms of efficiency and molecular diversity.

Reduction of Quinuclidine-4-carboxylic Acid Precursors

A primary and straightforward route to quinuclidin-4-ylmethanol involves the reduction of quinuclidine-4-carboxylic acid or its ester derivatives. This transformation is typically accomplished using powerful reducing agents capable of converting carboxylic acids or esters to primary alcohols.

Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this purpose. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction proceeds via the reduction of the carboxylic acid or ester to an intermediate aldehyde, which is further reduced in situ to the corresponding primary alcohol. libretexts.orglibretexts.org Due to the high reactivity of LiAlH₄, the reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). It is a potent reagent capable of reducing a wide range of carbonyl-containing functional groups. masterorganicchemistry.com

The general mechanism for the LiAlH₄ reduction of an ester to a primary alcohol involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by the departure of the alkoxy leaving group to form an aldehyde. A second hydride attack on the aldehyde then yields the alkoxide, which is subsequently protonated during workup to give the primary alcohol. libretexts.org For carboxylic acids, an initial acid-base reaction occurs between the acidic proton of the carboxyl group and the hydride, followed by coordination of the aluminum to the carboxylate oxygen, facilitating the reduction. youtube.com

| Precursor | Reagent | Product | Notes |

| Quinuclidine-4-carboxylic acid | LiAlH₄ | This compound | Requires an excess of LiAlH₄ to account for the acidic proton. |

| Methyl quinuclidine-4-carboxylate | LiAlH₄ | This compound | A standard method for ester reduction. libretexts.org |

Strategic Approaches to Quinuclidine Core Functionalization

Instead of starting with a pre-functionalized quinuclidine precursor, strategic approaches can be employed to construct the quinuclidine ring system with the desired C4-substituent introduced during the cyclization process or through post-cyclization modification.

One such advanced strategy involves the use of transition-metal catalysis. For instance, an iridium-catalyzed intramolecular allylic dearomatization reaction has been developed for the asymmetric synthesis of quinuclidine derivatives. chinesechemsoc.org This method allows for the construction of the bicyclic quinuclidine core with high diastereo- and enantioselectivity. chinesechemsoc.org While this specific example leads to indolenine-fused quinuclidines, the underlying principle of intramolecular cyclization of a suitably substituted piperidine (B6355638) derivative represents a powerful strategy for accessing functionalized quinuclidines. chinesechemsoc.org

Intramolecular cyclization strategies, in general, are a cornerstone in the synthesis of bicyclic systems like quinuclidine. nih.govresearchgate.net These can involve various reaction types, such as intramolecular SN2 reactions or condensation reactions of piperidine derivatives, to forge the final ring of the quinuclidine scaffold. chinesechemsoc.org

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. mdpi.comfrontiersin.orgnih.gov While direct multicomponent syntheses leading to this compound are not extensively reported, the principles of MCRs can be applied to generate highly substituted piperidine or quinoline (B57606) precursors, which could then be further elaborated to the target molecule.

For example, various MCRs have been developed for the synthesis of quinoline derivatives. researchgate.netnih.gov These reactions often involve the condensation of anilines, aldehydes, and a third component like pyruvic acid (in the Doebner reaction) or an alkyne. researchgate.netnih.gov Although these yield aromatic quinoline rings, the strategic application of MCRs to generate complex piperidine intermediates, which are precursors to the quinuclidine core, holds considerable potential. The Robinson synthesis of tropinone (B130398) is a classic example of a one-pot, three-component reaction leading to a bicyclic amine structure, highlighting the power of this approach. mdpi.comresearchgate.net

Stereoselective Synthesis of Enantiomerically Enriched this compound and its Analogs

The presence of a stereocenter at the C4 position of this compound (if substituted further on the methanol (B129727) carbon) or within the quinuclidine framework itself in related analogs necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure compounds.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. nih.gov After the desired stereoselective transformation, the auxiliary is removed. This strategy has been widely applied in the synthesis of chiral building blocks. nih.gov

In the context of quinuclidine synthesis, a chiral auxiliary could be attached to a piperidine precursor to direct the stereoselective introduction of a substituent at the C4 position or to control the stereochemistry of a cyclization reaction to form the quinuclidine ring. For instance, chiral oxazolidinones, as developed by Evans, are effective auxiliaries for controlling the stereochemistry of alkylation and aldol (B89426) reactions. youtube.com A similar strategy could be envisioned where a piperidine-4-carboxylate is derivatized with a chiral auxiliary to guide the diastereoselective introduction of a functional group that can later be converted to the hydroxymethyl moiety.

The synthesis of α-chiral bicyclo[1.1.1]pentanes using a chiral oxazolidinone auxiliary demonstrates the power of this approach for creating stereocenters adjacent to a bridged ring system. nih.gov Similarly, the Strecker reaction using a chiral amine like (R)-2-phenylglycinol as a chiral auxiliary has been employed to synthesize enantioenriched amino acids with complex ring structures. nih.gov

Asymmetric Catalysis in Quinuclidine Construction

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and elegant approach to stereoselective synthesis. nih.gov

The enantioselective synthesis of quinine (B1679958) and quinidine, which both contain a quinuclidine core, provides excellent examples of the application of asymmetric catalysis in this context. nih.gov Organocatalysis, using chiral amines like derivatives of proline, has been successfully employed to construct highly substituted chiral piperidine rings, which are key intermediates in the synthesis of quinuclidine-containing natural products. youtube.comnih.gov For example, an asymmetric formal aza-[3+3] cycloaddition reaction can be used to create optically active piperidine derivatives with high enantiomeric excess. nih.gov

Chemical Reactivity and Derivatization of Quinuclidin 4 Ylmethanol

Transformations of the Hydroxyl Moiety

The primary alcohol functional group in Quinuclidin-4-ylmethanol is a key site for synthetic modifications.

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives. This reaction is typically catalyzed by an acid, such as concentrated sulfuric acid, or facilitated by coupling agents. chemguide.co.uk For instance, the reaction of this compound with a suitable acyl chloride or acid anhydride (B1165640) in the presence of a base yields the corresponding ester. chemguide.co.uk Etherification, the formation of an ether linkage, can be achieved by reacting this compound with an alkyl halide in the presence of a strong base, such as sodium hydride, which deprotonates the alcohol to form a more nucleophilic alkoxide. googleapis.com

A specific example includes the synthesis of Mutilin (B591076) 14-(quinuclidin-4-ylmethyloxy)-acetate, where this compound is treated with sodium hydride in dimethylformamide, followed by the addition of mutilin 14-methane-sulphonyloxyacetate. googleapis.com

Table 1: Examples of Esterification and Etherification Reactions

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | 3-(quinuclidin-4-yl)-propionyl chloride hydrochloride | Not specified | Mutilin 14-3'-(quinuclidin-4-yl)-propionate |

| This compound | Mutilin 14-methane-sulphonyloxyacetate | Sodium hydride, dimethylformamide | Mutilin 14-(quinuclidin-4-ylmethyloxy)-acetate googleapis.com |

Oxidation Reactions for Carbonyl Functionalization

The primary alcohol of this compound can be oxidized to afford the corresponding aldehyde, quinuclidine-4-carbaldehyde, or further to the carboxylic acid, quinuclidine-4-carboxylic acid. The outcome of the oxidation depends on the choice of the oxidizing agent and the reaction conditions. libretexts.org Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid will typically oxidize the primary alcohol directly to the carboxylic acid. libretexts.org The resulting carbonyl compounds, particularly the aldehyde, are valuable intermediates for further carbon-carbon bond-forming reactions. For example, the synthesis of phenyl(quinuclidin-4-yl)methanone has been reported, which can then react with organolithium reagents to produce tertiary alcohols like diphenyl-quinuclidin-4-yl-methanol. google.com

Reactions at the Quinuclidine (B89598) Nitrogen Atom

The tertiary amine nitrogen of the quinuclidine cage is another key reactive center.

N-Oxidation and its Synthetic Utility

The nitrogen atom of the quinuclidine ring can be oxidized to form a quinuclidine N-oxide. liverpool.ac.uk This transformation alters the electronic properties of the ring and can be used to direct further functionalization. The N-oxide can activate adjacent positions for deprotonation and subsequent reaction with electrophiles. liverpool.ac.uk For example, the oxidation of quinuclidine to quinuclidine N-oxide is a key step in certain synthetic routes for functionalizing the quinuclidine bicycle. liverpool.ac.uk

Quaternization and Salt Formation

As a tertiary amine, the nitrogen atom of this compound is basic and readily reacts with acids to form quaternary ammonium (B1175870) salts. This is a common strategy to improve water solubility and crystallinity of quinuclidine derivatives. google.com Quaternization can also be achieved by reacting the nitrogen with an alkyl halide, such as methyl iodide, to form a quaternary ammonium iodide. unica.it This introduces a permanent positive charge on the nitrogen atom and can be used to modulate the biological activity of the molecule. For instance, compounds of formula (IX), (X), and (XI) can be prepared by the quaternization of the corresponding quinuclidine derivatives with ethyl benzyl (B1604629) ether bromide. google.com

Diversification Strategies via Cross-Coupling and Functionalization

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have been applied to derivatives of quinuclidine to create more complex molecular architectures. acs.org While direct cross-coupling on the quinuclidine core is challenging, functional handles introduced through the reactions described above can serve as points for such transformations. For instance, a halogenated derivative of a quinuclidine-containing molecule could undergo Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. acs.org

Furthermore, quinuclidine and its derivatives can act as catalysts or ligands in various chemical transformations, including C-H functionalization reactions. researchgate.netuantwerpen.be The quinuclidinyl radical cation, generated electrochemically or photochemically, can act as a hydrogen atom transfer (HAT) agent, enabling the functionalization of unactivated C-H bonds. researchgate.netrsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Mutilin 14-(quinuclidin-4-ylmethyloxy)-acetate |

| Mutilin 14-3'-(quinuclidin-4-yl)-propionate |

| N-((quinuclidin-4-yl)methyl)-1H-indole-3-carboxamide |

| Quinuclidine-4-carbaldehyde |

| Quinuclidine-4-carboxylic acid |

| Phenyl(quinuclidin-4-yl)methanone |

| Diphenyl-quinuclidin-4-yl-methanol |

| Quinuclidine N-oxide |

C-C Bond Forming Reactions at Adjacent Positions

The carbon atom at the 4-position of the quinuclidine ring, which bears the hydroxymethyl group, is a key site for carbon-carbon bond formation. These reactions typically proceed via an intermediate ketone, phenyl(quinuclidin-4-yl)methanone, which is formed by the oxidation of this compound. This ketone serves as an electrophilic substrate for reactions with potent carbon-based nucleophiles, such as organolithium reagents.

A notable example involves the reaction of phenyl(quinuclidin-4-yl)methanone with organolithium reagents like phenyllithium (B1222949) or lithiated biphenyl (B1667301) derivatives. For instance, the treatment of phenyl(quinuclidin-4-yl)methanone with phenyllithium results in the formation of a tertiary alcohol, diphenyl(quinuclidin-4-yl)methanol. google.com Similarly, reaction with n-butyllithium followed by the addition of 4-bromobiphenyl (B57062) leads to the synthesis of [1,1′-biphenyl]-4-yl(phenyl)(quinuclidin-4-yl)methanol. google.com This multi-step process first involves a lithium-halogen exchange with 4-bromobiphenyl to generate a lithiated biphenyl species, which then attacks the carbonyl group of the methanone (B1245722) intermediate. google.com

These reactions expand the carbon skeleton at the C4 position, introducing bulky aryl groups and creating new stereocenters. The resulting tertiary alcohols are valuable precursors for further synthetic elaborations.

Table 1: C-C Bond Forming Reactions via Phenyl(quinuclidin-4-yl)methanone

| Reactant | Reagent(s) | Product | Yield |

|---|---|---|---|

| Phenyl(quinuclidin-4-yl)methanone | 1. Phenyllithium2. H₂O | Diphenyl(quinuclidin-4-yl)methanol | Not specified |

| Phenyl(quinuclidin-4-yl)methanone | 1. n-Butyllithium, 4-bromobiphenyl2. H₂O | [1,1'-Biphenyl]-4-yl(phenyl)(quinuclidin-4-yl)methanol | Not specified |

Data sourced from patent literature describing the synthesis of umeclidinium (B1249183) intermediates. google.com

Heteroatom Functionalization

The primary alcohol of this compound is a prime site for functionalization with heteroatoms, most commonly oxygen, through esterification and etherification reactions. These transformations are fundamental in modifying the polarity, solubility, and biological interaction profile of the parent molecule.

Esterification is a common strategy employed to introduce a wide range of functionalities. For example, this compound can be reacted with carboxylic acids or their activated derivatives to form the corresponding esters. A specific documented synthesis is the reaction of (quinuclidin-4-yl)methanol with 1H-indole-3-carbonyl chloride in methylene (B1212753) chloride to produce quinuclidin-4-ylmethyl 1H-indole-3-carboxylate. google.com This reaction proceeds by nucleophilic acyl substitution, where the hydroxyl group of the methanol (B129727) moiety attacks the electrophilic carbonyl carbon of the acid chloride. google.com

The resulting ester derivatives, such as quinuclidin-4-ylmethyl 1H-indole-3-carboxylate, represent a class of compounds where the quinuclidine scaffold is linked to another pharmacologically relevant moiety, in this case, an indole (B1671886) ring system. google.com

Table 2: Heteroatom Functionalization of this compound

| Reactant | Reagent(s) | Product | Yield |

|---|---|---|---|

| (Quinuclidin-4-yl)methanol | 1H-indole-3-carbonyl chloride | Quinuclidin-4-ylmethyl 1H-indole-3-carboxylate | 8 mg (from 36 mg starting material) |

Data sourced from patent literature. google.comgoogle.com

Quinuclidin 4 Ylmethanol As a Versatile Building Block in Complex Chemical Synthesis

Precursor in Heterocyclic Compound Synthesis

The quinuclidine (B89598) framework is a prominent feature in numerous biologically active compounds and functional materials. Quinuclidin-4-ylmethanol provides a convenient entry point for the elaboration of this core structure into more complex heterocyclic architectures.

Incorporation into Polycyclic Systems

For instance, the synthesis of novel polycyclic (hetero)aromatic compounds has been achieved through electrochemical protocols, demonstrating the versatility of building blocks in creating complex ring systems. rsc.org The ability to functionalize the quinuclidine core at various positions further expands its utility as a scaffold for constructing diverse polycyclic structures. liverpool.ac.uk

Construction of Quinine (B1679958) and Cinchona Alkaloid Analogues

Quinine, a natural product isolated from the bark of the Cinchona tree, and other Cinchona alkaloids are characterized by their quinuclidine core linked to a quinoline (B57606) ring system. researchgate.netbiorxiv.org These alkaloids have significant medicinal properties, including antimalarial activity. researchgate.netbiorxiv.orgnih.gov this compound serves as a crucial starting material for the synthesis of analogues of these important natural products.

Researchers have developed various synthetic strategies to modify the Cinchona alkaloid structure to enhance their activity or to study structure-activity relationships. nih.gov For example, modifications at the vinyl group of quinine have been explored using the Heck reaction to produce derivatives with improved antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. nih.gov

Furthermore, the synthesis of novel Cinchona alkaloid derivatives often involves the introduction of different functional groups or heterocyclic rings. semanticscholar.orgmdpi.com For instance, the introduction of a triazole heterocycle at the 6'-position of the quinoline ring has been achieved, expanding the chemical space of this important class of compounds. semanticscholar.orgmdpi.com These synthetic efforts often rely on the versatile reactivity of the quinuclidine and quinoline components. researchgate.netsemanticscholar.orgmdpi.com

A notable application involves the synthesis of cationic lipids for DNA transfection, where the quinuclidine scaffold from quinine is modified through a sunlight-mediated thiol-ene/yne click reaction. nih.gov This highlights the adaptability of the quinuclidine framework in creating functional molecules for biological applications. nih.gov

Applications in Ligand Design for Catalysis

The rigid and sterically defined structure of the quinuclidine core makes it an excellent scaffold for the design of ligands used in catalysis. The ability to introduce various functional groups allows for the fine-tuning of the electronic and steric properties of the resulting ligands.

Chiral Ligands for Enantioselective Transformations

The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov Quinuclidine-containing compounds, derived from readily available chiral Cinchona alkaloids, have been extensively used as effective chiral ligands in a variety of enantioselective transformations. liverpool.ac.uk

The modular nature of these ligands allows for systematic modification to optimize enantioselectivity in reactions such as phase transfer hydrogenation of ketones. liverpool.ac.uk The success of these ligands is often attributed to the well-defined chiral environment created by the quinuclidine framework. nih.gov The development of N-heterocyclic carbene (NHC) ligands incorporating chiral backbones has been a significant advancement in this area. nih.gov

Recent research has focused on the development of novel chiral ligands where noncovalent interactions between the ligand and the substrate play a crucial role in achieving high enantioselectivity. mdpi.com For example, chiral ligands containing hydrogen-bonding motifs can pre-organize the substrate, leading to highly selective transformations. mdpi.com The quinuclidine scaffold can be incorporated into such designs to create highly effective and selective catalysts.

Transition Metal Complexation

Quinuclidine-based ligands are known to form stable complexes with a variety of transition metals. ambeed.comfluorochem.co.uk The nitrogen atom of the quinuclidine ring acts as a strong Lewis base, coordinating to the metal center. The hydroxymethyl group of this compound can also participate in coordination or be further functionalized to introduce other coordinating groups.

These transition metal complexes have found applications in various catalytic processes. For example, nickel-catalyzed enantioselective reductive carbamoyl-alkylation of alkenes has been achieved using a chiral ligand derived from a quinuclidine structure. sioc-journal.cn The evolution of the ligand structure was found to be critical for achieving high yield and enantioselectivity. sioc-journal.cn

The ability of quinuclidine-containing ligands to stabilize transition metal centers is also important in the development of catalysts for other transformations, such as enantioselective epoxidation of olefins. rsc.org The design of these ligands often involves creating a specific coordination environment around the metal to control the reactivity and selectivity of the catalytic reaction. rsc.org

Contribution to Material Science and Polymer Chemistry

The unique structural features of this compound and its derivatives also lend themselves to applications in material science and polymer chemistry. The rigid bicyclic structure can impart desirable thermal and mechanical properties to polymers, while the functional groups allow for incorporation into various polymer backbones or as pendant groups.

Quinuclidine-containing compounds are listed as building blocks for materials, including those for metal-organic frameworks (MOFs) and polymers. ambeed.combldpharm.combldpharm.com The ability to form well-defined structures makes them attractive components for creating porous materials with potential applications in gas storage and separation.

In polymer chemistry, monomers containing the quinuclidine moiety can be synthesized and polymerized to create materials with unique properties. The basicity of the quinuclidine nitrogen can be utilized to create pH-responsive polymers or materials with specific catalytic or binding properties. The development of new synthetic methods, such as sunlight-mediated click chemistry, provides efficient routes to synthesize such functional polymers and materials. nih.gov

The following table provides a summary of some of the key compounds mentioned in this article and their applications.

| Compound Name | Application / Role |

| This compound | Versatile building block in chemical synthesis |

| Quinine | Antimalarial drug, precursor for analogue synthesis |

| Cinchonidine | Cinchona alkaloid, used in chiral ligand synthesis |

| N-heterocyclic carbenes (NHCs) | Ligands for homogeneous catalysis |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Target molecules in complex synthesis |

| Metal-Organic Frameworks (MOFs) | Porous materials for various applications |

The continued exploration of the chemistry of this compound and its derivatives is expected to lead to the development of new synthetic methodologies, novel catalysts, and advanced materials with tailored properties.

Organic Monomers for Polymer Synthesis

The transformation of this compound into polymerizable monomers, typically by esterification of its hydroxyl group with acrylic or methacrylic acid, allows for its incorporation into various polymer backbones. The resulting polymers carry the unique quinuclidine moiety as a pendant group, imparting specific properties such as catalytic activity, pH-responsiveness, and defined structural characteristics.

Detailed research has been conducted on polymers derived from isomers of this compound, such as quinuclidin-3-yl methacrylate (B99206) (QM). These studies provide significant insight into the polymerization behavior and properties of quinuclidine-containing polymers. For instance, copolymers of quinuclidin-3-yl methacrylate and divinylbenzene (B73037) have been synthesized via distillation-precipitation polymerization. acs.orgacs.orgacs.orgfigshare.com This method produces porous or non-porous microparticles whose morphology can be controlled by the monomer concentration. acs.org

The quinuclidine units within these polymers are not merely structural components but active functional sites. Research has demonstrated that poly(quinuclidin-3-yl methacrylate-co-divinylbenzene) microparticles act as effective catalysts for chemical transformations like the Baylis-Hillman reaction. acs.orgacs.orgacs.orgfigshare.com The catalytic efficiency is influenced by the polymer's physical structure, with porous microparticles exhibiting higher activity due to their greater surface area. acs.org The catalytic performance of these polymeric microparticles can be optimized by adjusting reaction parameters such as solvent, temperature, and the feed ratio of the monomers. acs.orgacs.org

The broader family of quinuclidine-containing natural products, such as quinine and its derivatives, which share the core bicyclic amine structure, have also been extensively used in polymer science. nih.gov These have been incorporated into polymers through methods like free-radical polymerization and Ring-Opening Metathesis Polymerization (ROMP), creating chiral polymers with applications in enantioselective recognition and separation. nih.govmdpi.com The protonation state of the quinuclidine nitrogen (pKa ≈ 8.5) is a key feature, making the resulting polymers pH-sensitive and suitable for applications like gene delivery, where electrostatic interactions with pDNA are crucial. nih.gov

Table 1: Research Findings on Quinuclidine-Based Polymer Synthesis

| Monomer | Co-monomer | Polymerization Method | Resulting Polymer | Key Findings & Applications | Citations |

|---|---|---|---|---|---|

| Quinuclidin-3-yl methacrylate (QM) | Divinylbenzene | Distillation-Precipitation Polymerization | Poly(quinuclidin-3-yl methacrylate-co-divinylbenzene) microparticles | Produced porous and non-porous microparticles; act as a compelling catalyst for the Baylis-Hillman reaction. Porous morphology enhances catalytic activity. | acs.orgacs.orgacs.orgfigshare.com |

| Hydroquinine (HQ) | 2-hydroxyethyl acrylate (B77674) (HEA) | Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | HQ-X copolymers | Polymer pKa is dependent on HQ composition; polymer-pDNA binding increases with higher HQ content, relevant for gene delivery. | nih.gov |

| Norbornene-functionalized quinine | N/A | Ring-Opening Metathesis Polymerization (ROMP) | Chiral polymer P1 | Resulted in a polymer with a molecular weight (Mn) of 2.24 × 10⁴ g/mol; tested for enantioselective recognition of mandelic acid. | mdpi.com |

Building Blocks for Supramolecular Assemblies (e.g., MOF Ligands)

The rigid, bicyclic structure of the quinuclidine framework makes its derivatives excellent candidates for use as building blocks in supramolecular chemistry, particularly as ligands for the construction of Metal-Organic Frameworks (MOFs). rsc.orgmdpi.com While this compound itself is not typically used directly, it serves as a vital precursor for functionalized ligands capable of coordinating with metal centers.

A primary example of such a ligand is Quinuclidine-4-carboxylic acid , which can be synthesized from this compound. This molecule possesses two key features for MOF construction: the nitrogen atom of the quinuclidine ring and the carboxylate group, both of which can act as coordination sites for metal ions. nih.gov Chemical suppliers explicitly classify Quinuclidine-4-carboxylic acid and its salts as "Metal Organic Framework (MOF) Linkers," indicating their role in this field. ambeed.com

Beyond coordination to metal centers, the quinuclidine unit can participate in other non-covalent interactions that guide supramolecular assembly, such as hydrogen bonding and halogen bonding. researchgate.net The protonated quinuclidine nitrogen, for instance, can act as a strong hydrogen-bond donor, influencing the positioning of other molecules and counter-ions within a crystal lattice. nih.gov This ability to form predictable, directional interactions is fundamental to the "crystal engineering" approach used in designing supramolecular structures.

Table 2: Quinuclidine Derivatives in Supramolecular Assemblies

| Derivative | Role | Type of Assembly | Key Interactions | Resulting Structure/Application | Citations |

|---|---|---|---|---|---|

| Quinuclidine-4-carboxylic acid | MOF Linker | Metal-Organic Framework (MOF) | Coordination via N-atom and carboxylate group | Building block for constructing porous crystalline materials. | ambeed.com |

| HQA* | MOF Ligand | 1-D Coordination Polymer (MOF) | Coordination of quinoline N and carboxylate O to Zn(II) center | Isostructural one-dimensional chains with ferroelectric properties. The quinuclidine N is protonated. | nih.gov |

| General Quinuclidine Derivatives | Supramolecular Building Block | Halogen-Bonded Capsules | Halogen bonding, Hydrogen bonding | Formation of highly organized, geometrically rigid capsules for guest encapsulation. | researchgate.net |

| Protonated Quinuclidine | Cationic Template/Catalyst | Host-Guest Complex | Anion-π interactions, Hydrogen bonding | Used in supramolecular catalysis by stabilizing transition states within a molecular cage. | nih.gov |

\HQA = 6-methoxyl-(8S,9R)-cinchonan-9-ol-3-carboxylic acid*

Theoretical and Computational Investigations of Quinuclidin 4 Ylmethanol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These methods can elucidate the distribution of electrons within quinuclidin-4-ylmethanol, highlighting regions of high or low electron density. This information is crucial for predicting the molecule's reactivity.

For instance, the calculation of molecular electrostatic potential (MEP) maps would reveal the electrophilic and nucleophilic sites. The nitrogen atom of the quinuclidine (B89598) cage, with its lone pair of electrons, is expected to be a primary site for electrophilic attack, while the hydroxyl group's oxygen atom would also exhibit nucleophilic character. The precise charge distribution, influenced by the interplay between the bicyclic amine and the hydroxymethyl substituent, could be quantified through various charge partitioning schemes (e.g., Mulliken, Natural Bond Orbital).

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of this compound. A smaller gap would suggest higher reactivity.

Table 1: Hypothetical Data from Quantum Chemical Calculations of this compound

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| B3LYP | 6-311++G(d,p) | -6.5 | 1.2 | 7.7 | 2.5 |

| M06-2X | 6-311++G(d,p) | -7.0 | 1.5 | 8.5 | 2.8 |

| wB97XD | 6-311++G(d,p) | -7.2 | 1.4 | 8.6 | 2.7 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available.

Conformational Analysis and Stereochemical Prediction

The rigid structure of the quinuclidine cage significantly limits its conformational freedom. However, the substituent at the C4 position, the hydroxymethyl group (-CH₂OH), possesses rotational degrees of freedom around the C4-C(methanol) and C-O bonds. A thorough conformational analysis would involve systematically rotating these bonds to identify the global and local energy minima on the potential energy surface.

Such an analysis would reveal the most stable spatial arrangement of the hydroxymethyl group relative to the quinuclidine core. This is critical as the conformation can significantly impact the molecule's physical properties and its interactions with other molecules or biological targets. The relative energies of different conformers could be calculated to determine their populations at a given temperature.

Stereochemical prediction would also be a key component of these studies. While the core quinuclidine in this specific molecule is achiral, the introduction of other substituents could create stereocenters. Computational methods can be used to predict the relative stabilities of different stereoisomers.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions. For example, the reduction of a corresponding 4-carboxyquinuclidine derivative to form this compound could be modeled to understand the reaction pathway and identify the transition states.

By calculating the energy profile of a proposed reaction mechanism, chemists can determine the activation energies for each step. This allows for the identification of the rate-determining step and provides insights into how reaction conditions (e.g., solvent, catalyst) might influence the reaction rate and outcome. For instance, modeling the protonation of the quinuclidine nitrogen or the deprotonation of the hydroxyl group would provide quantitative data on the molecule's acid-base properties.

Computational studies could also predict the regioselectivity and stereoselectivity of reactions involving this compound. By comparing the activation energies of different possible reaction pathways, the most likely product can be identified.

Table 2: Hypothetical Reaction Energetics for a Reaction Involving this compound

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| N-Protonation | 0 | 2.5 | -15.0 | 2.5 |

| O-Alkylation | 0 | 25.0 | -5.0 | 25.0 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available.

Advanced Analytical Techniques for Characterization of Quinuclidin 4 Ylmethanol and Its Derivatives

High-Resolution Spectroscopic Methods

Spectroscopy provides a detailed view of the molecular structure and composition of Quinuclidin-4-ylmethanol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound would display distinct signals corresponding to each unique proton environment. The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns (multiplicity), arising from spin-spin coupling, indicate the number of neighboring protons. Key expected features include signals for the protons on the quinuclidine (B89598) cage, the methylene (B1212753) (-CH₂-) bridge protons adjacent to the hydroxyl group, and the hydroxyl (-OH) proton itself.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Due to the symmetry of the quinuclidine cage, certain carbon atoms are chemically equivalent and would produce a single signal. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

The combination of ¹H, ¹³C, and two-dimensional NMR techniques (like COSY and HMQC) allows for a complete and precise assignment of all proton and carbon signals, confirming the rigid bicyclic structure and the position of the hydroxymethyl substituent. utah.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) | Notes |

| ¹H NMR | |||

| -CH₂-OH | ~3.5 | Doublet | Protons on the carbon attached to the hydroxyl group. |

| Quinuclidine CH | ~3.0 - 3.2 | Multiplet | Protons at the bridgehead position (C1). |

| Quinuclidine CH₂ | ~1.5 - 2.0 | Multiplet | Protons on the carbons of the quinuclidine cage. |

| -OH | Variable | Singlet (broad) | Chemical shift is concentration and solvent dependent. |

| ¹³C NMR | |||

| -C H₂-OH | ~65 | Methylene carbon attached to the hydroxyl group. | |

| Bridgehead C | ~50 | Quaternary carbon at the bridgehead (C4). | |

| Quinuclidine C | ~25 - 35 | Carbons forming the bicyclic cage. |

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. biorxiv.org For this compound (C₈H₁₅NO), MS analysis provides critical confirmatory data.

The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound. A key feature for nitrogen-containing compounds is the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org this compound, with one nitrogen atom, is expected to show an odd-numbered molecular ion peak.

Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. The fragmentation pattern serves as a molecular fingerprint. Common fragmentation pathways for alcohols include alpha-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.org For amines, alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation route. libretexts.org The analysis of these fragment ions helps to piece together the structure of the original molecule.

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment (m/z) | Proposed Structure/Loss | Fragmentation Pathway |

| 141 | [C₈H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 124 | [M - OH]⁺ | Loss of hydroxyl radical |

| 110 | [M - CH₂OH]⁺ | Alpha-cleavage at the C4 position |

| 96 | [C₆H₁₀N]⁺ | Fragmentation of the quinuclidine ring |

| 82 | [C₅H₈N]⁺ | Further fragmentation of the ring structure |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. copbela.orgbellevuecollege.edu It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. bellevuecollege.edu

For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of its key functional groups: the alcohol (-OH) and the tertiary amine (-C-N). The absence of signals in other regions (e.g., the carbonyl region around 1700 cm⁻¹) can be equally informative, ruling out the presence of other functional groups. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance of Band |

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Alcohol (C-O) | C-O Stretch | 1050 - 1150 | Strong |

| Amine (C-N) | C-N Stretch | 1020 - 1250 | Weak to Medium |

Chromatographic Separation and Purity Assessment

Chromatography is indispensable for separating this compound from reaction mixtures, starting materials, and by-products, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. It is well-suited for analyzing this compound and its derivatives. nih.gov The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.

Given the polar and basic nature of this compound, several HPLC modes could be employed. Reversed-phase HPLC (RP-HPLC) using a C18 or C8 column is common, but often requires an ion-pairing agent or a buffer in the mobile phase to achieve good peak shape and retention for basic analytes. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for highly polar compounds. Detection is typically achieved using a UV detector (if the compound or its derivatives contain a chromophore) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Table 4: Representative HPLC Conditions for Analysis of this compound

| Parameter | Condition |

| Column | HILIC or Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium (B1175870) formate) |

| Flow Rate | 1.0 mL/min |

| Detector | ELSD, MS, or UV (at low wavelength) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful separation technique used for volatile and thermally stable compounds. gcms.cz The sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and an inert carrier gas (mobile phase).

This compound has a moderate boiling point and may be analyzed directly by GC, particularly with robust, high-temperature columns. However, the presence of the polar hydroxyl group can sometimes lead to peak tailing. To improve volatility and chromatographic performance, the compound can be derivatized, for instance, by silylating the hydroxyl group to form a less polar trimethylsilyl (B98337) (TMS) ether. The choice of column is critical, with polar columns often providing better separation for such analytes. gcms.cz Detection is commonly performed using a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (GC-MS) for definitive identification of the main component and any impurities. nih.gov

Table 5: Representative GC Conditions for Analysis of this compound

| Parameter | Condition |

| Column | Polar capillary column (e.g., Wax-type or 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C at 10 °C/min) |

| Detector | FID or MS |

| Analysis Mode | Direct injection or after derivatization (e.g., with BSTFA) |

Chiral Chromatography for Enantiomeric Purity Determination

The separation of enantiomers, which are non-superimposable mirror images of each other, is a critical analytical challenge in the development of chiral compounds like this compound. Chiral chromatography has emerged as a primary technique for determining the enantiomeric purity of such molecules. cambridge.org Due to their identical physical and chemical properties in an achiral environment, specialized chiral stationary phases (CSPs) are required to achieve separation. nih.gov

While specific chiral separation methods for this compound are not extensively documented in publicly available literature, methods developed for structurally similar quinuclidine derivatives, such as 3-quinuclidinol (B22445), provide a strong framework for its analysis. A sensitive and specific high-performance liquid chromatography (HPLC) method has been successfully developed and validated for the separation and quantification of the enantiomers of 3-quinuclidinol. researchgate.net This method is suitable for routine quality control and can be adapted for the analysis of this compound.

The established method for 3-quinuclidinol utilizes a pre-column derivatization step, followed by separation on a Chiralpak IC column. An isocratic mobile phase composed of n-hexane, ethanol, 2-propanol, and diethylamine (B46881) allows for excellent enantioseparation, with a resolution value greater than 11.4. researchgate.net The detection is carried out using a standard UV detector. The optimization of the mobile phase composition, including the choice of organic modifiers and additives, is critical for achieving the desired retention and resolution. researchgate.net

Table 1: Illustrative Chiral HPLC Method for Quinuclidinol Enantiomers

| Parameter | Condition |

| Chiral Stationary Phase | Chiralpak IC |

| Mobile Phase | n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v) |

| Elution Mode | Isocratic |

| Detection | UV at 230 nm |

| Resolution (Rs) | > 11.4 |

| Analysis Time | < 30 minutes |

This data underscores the capability of chiral HPLC to provide accurate and reliable determination of enantiomeric purity for quinuclidine-based compounds.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net This technique provides precise information on bond lengths, bond angles, and the conformation of molecules, which is fundamental to understanding their chemical and physical properties. For complex chiral molecules, X-ray crystallography can also definitively establish the absolute configuration of the stereocenters.

The crystal structure of solifenacin (B1663824) hydrogen succinate (B1194679) was solved and refined using synchrotron X-ray powder diffraction data. cambridge.org The analysis revealed that the compound crystallizes in the monoclinic space group P2₁ with two molecules in the unit cell. cambridge.org The succinate anions form a chain linked by strong hydrogen bonds, and the solifenacin cations are positioned alongside this chain. cambridge.org The quinuclidine ring within the solifenacin molecule adopts a specific, rigid conformation, which is a key determinant of its interaction with its biological target.

Table 2: Crystallographic Data for Solifenacin Hydrogen Succinate

| Parameter | Value |

| Chemical Formula | C₂₃H₂₇N₂O₂(HC₄H₄O₄) |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.47703(2) |

| b (Å) | 7.83095(2) |

| c (Å) | 23.84872(7) |

| β (°) ** | 90.2373(3) |

| Volume (ų) ** | 1209.63(1) |

| Z | 2 |

Data sourced from Kaduk et al. (2015) cambridge.org

The detailed structural information obtained from X-ray crystallography is invaluable for understanding structure-activity relationships and for the solid-state characterization of this compound and its derivatives.

Future Perspectives in Quinuclidin 4 Ylmethanol Research

Development of Sustainable Synthetic Methodologies

The current synthetic routes to quinuclidin-4-ylmethanol and its derivatives often rely on traditional chemical methods that may involve harsh reagents and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to develop more environmentally benign and efficient processes. While dedicated research on the sustainable synthesis of this compound is still an emerging area, general principles of green chemistry can be applied.

Future research will likely focus on:

Catalytic Hydrogenations: Replacing metal hydride reagents, such as lithium aluminum hydride, with catalytic hydrogenation for the reduction of quinuclidine-4-carboxylic acid derivatives would significantly improve the atom economy and reduce the generation of hazardous waste.

Flow Chemistry: Implementing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for more efficient and scalable production.

Bio-catalysis: The use of enzymes to perform key synthetic steps could lead to highly selective transformations under mild conditions, minimizing the need for protecting groups and reducing energy consumption.

Renewable Feedstocks: Investigating the synthesis of the quinuclidine (B89598) core from renewable resources instead of petroleum-based starting materials will be a crucial step towards a fully sustainable production process.

The development of these sustainable methodologies will not only reduce the environmental impact of producing this compound but also make it a more accessible and economically viable building block for various applications.

Expansion of Applications in Emerging Chemical Fields

While this compound has found utility in medicinal chemistry, particularly as a precursor for compounds targeting the central nervous system, its unique structural and chemical properties suggest potential for a wider range of applications. mdpi.comresearchgate.net The quinuclidine core is a key feature in many physiologically active substances, including natural alkaloids like quinine (B1679958). mdpi.com

Emerging fields where this compound and its derivatives could make a significant impact include:

Organocatalysis: Quinuclidine derivatives have been explored as hydrogen-atom-transfer (HAT) catalysts in photoinduced reactions. researchgate.net The hydroxyl group in this compound offers a handle for further functionalization to create novel chiral catalysts for asymmetric synthesis.

Materials Science: The rigid bicyclic structure can be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with tailored thermal and mechanical properties. fluorochem.co.uk Its derivatives could also find use in the development of novel nanomaterials for drug delivery systems. mdpi.com

Antimicrobial Agents: The quinuclidine scaffold is present in compounds with demonstrated antimicrobial activity. mdpi.com Future research could focus on developing new derivatives of this compound as potent and selective antimicrobial agents to combat drug-resistant pathogens.

Antimalarial Drug Development: Given that the quinuclidine moiety is a cornerstone of antimalarial drugs like quinine, new derivatives of this compound could be designed as novel antimalarial agents. acs.orgmdpi.com

The exploration of these and other applications will be driven by a deeper understanding of the structure-property relationships of this compound derivatives.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Key areas where AI and ML will impact future research on this compound include:

De Novo Drug Design: Generative AI models can design novel derivatives of this compound with specific desired properties, such as high binding affinity to a biological target and favorable pharmacokinetic profiles. nih.gov

Property Prediction: Machine learning models can be trained on existing data to accurately predict various physicochemical and biological properties of new this compound analogs, reducing the need for extensive experimental screening. researchgate.netacs.org This includes predicting parameters like lipophilicity (LogP) and acidity/basicity (pKa), which are crucial for drug development. researchgate.net

Reaction Prediction and Optimization: AI algorithms can predict the outcomes of chemical reactions and suggest optimal conditions for the synthesis of this compound derivatives, making the synthetic process more efficient and reliable.

Molecular Docking and Simulation: Computational techniques like molecular docking and molecular dynamics simulations can provide insights into the binding interactions of this compound derivatives with their biological targets, guiding the design of more potent and selective molecules. mdpi.comnih.gov

The synergy between experimental chemistry and AI/ML will undoubtedly lead to the rapid discovery of new applications and more effective derivatives of this compound.

Q & A

Q. What are the recommended protocols for synthesizing Quinuclidin-4-ylmethanol, and how can its purity be validated?

Methodological Answer:

- Synthesis: Follow established protocols for quinuclidine derivatives, such as reductive amination or nucleophilic substitution, using precursors like quinuclidin-4-yl ketone. Ensure reaction conditions (e.g., temperature, solvent polarity) are optimized to minimize side products .

- Purity Validation:

- Chromatography: Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) and UV detection at 210–260 nm to assess purity.

- Spectroscopy: Confirm structure via -NMR (e.g., characteristic peaks for hydroxyl group at δ 1.5–2.0 ppm and quinuclidine protons at δ 2.8–3.5 ppm) and FT-IR (O-H stretch at ~3200–3600 cm) .

- Melting Point: Compare observed values with literature data (if available) to confirm identity .

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:

- LogP Determination: Perform shake-flask experiments using octanol/water partitioning, validated via UV spectrophotometry .

- Solubility: Test in aqueous buffers (pH 1–10) and organic solvents (e.g., DMSO, ethanol) using gravimetric or nephelometric methods .

- Stability: Conduct accelerated degradation studies under heat (40–60°C), light (UV exposure), and humidity (75% RH) for 4–8 weeks. Monitor via TLC or LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

-

Data Triangulation: Compare results across independent studies, focusing on variables like assay type (e.g., cell-based vs. in vivo), concentration ranges, and control groups. For example:

Study Assay Type IC (μM) Notes A HEK293 12.5 ± 1.2 Full agonist B CHO-K1 45.0 ± 3.8 Partial agonist

Q. What strategies are effective for designing dose-response studies to evaluate this compound’s neuropharmacological effects?

Methodological Answer:

- Experimental Design:

- Dose Range: Use 5–7 logarithmic concentrations (e.g., 0.1–100 μM) to capture EC and Hill slope .

- Controls: Include positive (e.g., acetylcholine for nicotinic receptor assays) and negative (vehicle-only) controls .

- Endpoint Selection:

- Functional Assays: Measure calcium flux (FLIPR) or cAMP levels for GPCR activity.

- Behavioral Models: For in vivo studies, use radial-arm maze or Morris water maze tests to assess cognitive effects .

Q. How can computational modeling enhance the understanding of this compound’s receptor binding kinetics?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to predict binding affinities to nicotinic acetylcholine receptors (nAChRs). Validate with mutagenesis studies targeting key residues (e.g., α4β2 subunit TrpB) .

- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to analyze ligand-receptor stability and hydrogen-bond dynamics .

Data Integrity and Reproducibility

Q. What steps ensure reproducibility when publishing synthetic procedures for this compound?

Methodological Answer:

- Detailed Documentation:

- Specify reagent grades (e.g., ≥99% purity), solvent drying methods (e.g., molecular sieves), and equipment (e.g., Schlenk line for air-sensitive steps) .

- Report yields as isolated (not theoretical) and include values for TLC .

- Data Sharing: Deposit raw NMR, LC-MS, and crystallography files in public repositories (e.g., Zenodo) with DOIs .

Q. How should conflicting spectral data for this compound derivatives be addressed?

Methodological Answer:

- Comparative Analysis: Cross-reference with databases (SciFinder, Reaxys) to verify peak assignments. For example, discrepancies in -NMR carbonyl signals may arise from tautomerism or solvation effects .

- Collaborative Validation: Share samples with independent labs for parallel characterization .

Ethical and Reporting Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。